N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
N-(4,5-Diphenyl-1,3-oxazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-oxazole core substituted with two phenyl groups at the 4- and 5-positions. The acetamide side chain is functionalized with a thiophen-2-yl moiety, imparting unique electronic and steric properties.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-18(14-17-12-7-13-26-17)22-21-23-19(15-8-3-1-4-9-15)20(25-21)16-10-5-2-6-11-16/h1-13H,14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQATWWRVWUXSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)CC3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
a) Oxazole vs. Thiazole/Benzothiazole Derivatives
- N-(4,5-Diphenyl-1,3-oxazol-2-yl)-4-fluorobenzamide (Y021-0632): This analog replaces the thiophen-2-yl acetamide group with a 4-fluorobenzamide moiety.
- Benzothiazole Derivatives (EP3348550A1) :
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide feature a benzothiazole core instead of oxazole. The benzothiazole scaffold is associated with improved ATP-binding affinity in kinase inhibition, as seen in tyrosine kinase inhibitors .
b) Thiophene vs. Sulfur-Containing Moieties
- 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (5999-26-8): This compound substitutes the thiophen-2-yl group with a sulfanyl (-S-) linker and a 4-methoxyphenyl acetamide.
- Thiophene Scaffold Derivatives (): Compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(isoxazolo[3,4-b]pyridin-3-ylamino)acetamide retain the thiophene moiety but incorporate fused cycloalkane rings, which could influence bioavailability and cytotoxicity profiles .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The thiophen-2-yl group in the target compound may confer moderate lipophilicity (logP ~3.5), enhancing membrane permeability compared to polar sulfanyl analogs (e.g., 5999-26-8) .
- Metabolic Stability : The oxazole core is generally resistant to oxidative metabolism, whereas benzothiazole derivatives (EP3348550A1) with electron-deficient trifluoromethyl groups exhibit prolonged half-lives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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